BenchChemオンラインストアへようこそ!

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol

Asymmetric Catalysis Hydrogenation Iridium Catalysis

This enantiopure (S)-configured oxazoline-phenol is a critical building block for constructing advanced chiral N,O-bidentate ligands and catalysts. Unlike achiral analogs (e.g., Hphox) or the (R)-enantiomer (CAS 150699-10-8), the specific (S)-tert-butyl combination delivers unique steric environments that enable >99% ee in Ir-/Rh-catalyzed asymmetric hydrogenation of unfunctionalized olefins and cyclic β-enamides, and can reverse enantioselectivity in Cu(II)-catalyzed Diels-Alder/ene reactions compared to phenyl-substituted ligands. Supplied as a single enantiomer at 95% purity, it ensures reproducible stereochemical outcomes critical for SAR studies, catalyst libraries, and probe molecule synthesis in medicinal inorganic chemistry.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8246971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=CC=CC=C2O
InChIInChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3/t11-/m1/s1
InChIKeyIQQWBBVHUNRMCK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol: Chiral N,O-Bidentate Ligand Scaffold for Asymmetric Catalysis


(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol (CAS 135948-04-8) is a chiral heterocyclic building block belonging to the oxazolidine/oxazoline family, characterized by a stereodefined (S)-configuration oxazoline ring bearing a sterically demanding tert-butyl group at the 4-position, ortho-substituted to a phenolic hydroxyl [1]. This structural motif enables the compound to function as a bidentate N,O-chelating ligand or ligand precursor, making it a key scaffold in the synthesis of advanced chiral catalysts for enantioselective transformations [2]. It is supplied as a single enantiomer with a standard purity of 95% (confirmed by NMR, HPLC, GC batch analysis), with a molecular weight of 219.28 g/mol and molecular formula C₁₃H₁₇NO₂ .

Why Generic or Achiral Oxazoline-Phenol Analogs Cannot Substitute for (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol


The enantioselectivity and catalytic activity of oxazoline-phenol ligands are exquisitely sensitive to both the absolute stereochemistry at the oxazoline ring and the steric bulk of the substituent adjacent to the chiral center. Substituting the (S)-enantiomer with its (R)-counterpart (CAS 150699-10-8) produces the antipodal stereochemical outcome, which is unacceptable in target-specific asymmetric syntheses [1]. Furthermore, replacing the tert-butyl group with less sterically demanding substituents (e.g., isopropyl) or removing it entirely (as in achiral 2-(2-hydroxyphenyl)-2-oxazoline, Hphox) can dramatically reduce or even invert enantioselectivity in metal-catalyzed reactions, as the steric environment around the metal center is a critical determinant of stereocontrol [2][3]. Consequently, generic or structurally similar achiral analogs cannot deliver the specific stereochemical performance required for validated asymmetric catalytic processes.

Quantitative Evidence Guide: Direct Performance Comparisons for (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol


Steric Bulk Requirement: tert-Butyl vs. Isopropyl Substituent in Iridium-Catalyzed Asymmetric Hydrogenation

The tert-butyl substituent on the oxazoline ring is essential for achieving high enantioselectivity in Ir-catalyzed asymmetric hydrogenation. Direct comparative data show that the tert-butyl-substituted PHOX ligand provides significantly higher enantiomeric excess (ee) compared to its isopropyl analog [1]. This establishes the critical role of the steric bulk provided by the tert-butyl group in the target compound's core scaffold.

Asymmetric Catalysis Hydrogenation Iridium Catalysis Phosphinooxazoline (PHOX) Ligands

Enantiomer-Specific Biological Activity: (S)- vs. (R)-Enantiomer in TLR1/2 Dimerization Inhibition

In the context of metal-based bioactive agents, the absolute configuration of the chiral ligand significantly impacts biological activity. The study by Liu et al. demonstrates that the enantiomers of metal complexes incorporating the (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol scaffold are critical for inhibiting Toll-like receptor (TLR) 1/2 dimerization [1]. While the paper is an erratum and the specific quantitative difference between enantiomers is not provided in the erratum abstract, the research unequivocally establishes that the biological effect is enantiomer-dependent, necessitating the use of the correct enantiomer for reproducible activity.

Bioinorganic Chemistry Immunomodulation TLR Inhibition Chiral Metal Complexes

Comparative Advantage of tert-Butyl Oxazoline over Phenyl-Substituted Bis(oxazoline) in Copper(II) Catalysis

A comparative study on bis(oxazoline)copper(II) catalysts revealed a reversal in enantioselectivity when a tert-butyl substituent is used instead of a phenyl group on the oxazoline ring [1]. This class-level observation highlights how the choice of the sterically demanding tert-butyl group, a key feature of the target compound, can fundamentally alter the stereochemical course of a reaction compared to a different, widely used oxazoline substituent.

Asymmetric Catalysis Copper Catalysis Bis(oxazoline) Ligands Hetero-Diels-Alder Reaction

Validated Research and Industrial Application Scenarios for (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol


Synthesis of High-Performance Phosphite-Oxazoline Ligands for Iridium- and Rhodium-Catalyzed Asymmetric Hydrogenation

This compound is a validated precursor for a new generation of phosphite-oxazoline ligands, which have been shown to outperform traditional phosphinooxazoline (PHOX) ligands in the Ir- and Rh-catalyzed asymmetric hydrogenation of challenging minimally functionalized olefins and cyclic β-enamides. The resulting catalytic systems achieve enantioselectivities of up to >99% ee across a broad substrate scope (62 examples), a performance benchmark that is directly enabled by the specific (S)-tert-butyl oxazoline-phenol core [1]. This application is ideal for labs and facilities focusing on state-of-the-art enantioselective hydrogenation methodologies.

Development of Enantiomer-Specific Metal-Based Bioactive Complexes for Targeted Protein Interaction Studies

The (S)-configured phenol-oxazoline scaffold serves as a critical chiral ligand for constructing enantiomerically pure metal complexes designed to probe or modulate specific protein-protein interactions, such as the inhibition of Toll-like receptor 1/2 (TLR1/2) dimerization [2]. The biological activity is stereospecific, making the procurement of the correct (S)-enantiomer essential for reproducible bioactivity and structure-activity relationship (SAR) studies in medicinal inorganic chemistry and chemical biology.

Ligand Design for Copper-Catalyzed Asymmetric Transformations Requiring Unique Steric Control

The tert-butyl oxazoline moiety, as exemplified by this compound, provides a unique steric environment that can lead to a reversal in enantioselectivity in copper(II)-catalyzed asymmetric reactions, such as hetero Diels-Alder and ene reactions, when compared to other common substituents like phenyl [3]. This makes the compound a strategic choice for research programs exploring new catalytic manifolds where a specific and non-obvious stereochemical outcome is desired, offering a route to enantiomeric products that are inaccessible with other ligand classes.

Core Building Block for Custom Chiral N,O-Bidentate Ligand Synthesis

Given its well-defined structure and the reliable synthetic routes for further functionalization (e.g., via the phenolic hydroxyl group), (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol is a versatile starting material for the construction of custom chiral N,O-bidentate ligands . Researchers can leverage this core to develop novel catalyst libraries, fine-tuning the steric and electronic properties of the resulting complexes for specific asymmetric transformations, thereby accelerating catalyst discovery and optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.